
(R)—1-Boc-3-hydroxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®—1-Boc-3-hydroxypiperidine, also known as ®-tert-Butyl 3-hydroxypiperidine-1-carboxylate, is an organic compound with the molecular formula C10H19NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®—1-Boc-3-hydroxypiperidine typically involves a two-step process:
Formation of 1-Boc-3-hydroxypiperidine: This step involves the reaction of hydroxypiperidine with tert-butyl dicarbonate (Boc2O) to form 1-Boc-3-hydroxypiperidine.
Stereoselective Reduction: The second step involves the stereoselective reduction of 1-Boc-3-hydroxypiperidine to yield ®—1-Boc-3-hydroxypiperidine.
Industrial Production Methods: Industrial production often employs biocatalytic methods for the stereoselective reduction step. For example, an ®-specific carbonyl reductase from Candida parapsilosis can be used to catalyze the reduction of N-Boc-3-piperidone to ®—1-Boc-3-hydroxypiperidine with high enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions: ®—1-Boc-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-piperidone derivatives.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of halogenated piperidine derivatives
Wissenschaftliche Forschungsanwendungen
®—1-Boc-3-hydroxypiperidine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of bioactive compounds that can modulate biological pathways.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including inhibitors of enzymes like DNA methyltransferases.
Industry: It is used in the production of various fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of ®—1-Boc-3-hydroxypiperidine depends on its application. In pharmaceutical synthesis, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final bioactive compounds synthesized from it .
Vergleich Mit ähnlichen Verbindungen
- (S)-1-Boc-3-hydroxypiperidine
- 1-Boc-4-hydroxypiperidine
- 1-Boc-3-bromopiperidine
- N-Boc-3-pyrrolidinone
Comparison:
(S)-1-Boc-3-hydroxypiperidine: The enantiomer of ®—1-Boc-3-hydroxypiperidine, used in similar applications but with different stereochemical properties.
1-Boc-4-hydroxypiperidine: Similar structure but with the hydroxyl group at the 4-position, leading to different reactivity and applications.
1-Boc-3-bromopiperidine: Contains a bromine atom instead of a hydroxyl group, used in different substitution reactions.
N-Boc-3-pyrrolidinone: A related compound with a pyrrolidinone ring, used in different synthetic pathways
®—1-Boc-3-hydroxypiperidine stands out due to its specific stereochemistry and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
143900-41-0 |
|---|---|
Molekularformel |
C14H28O3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


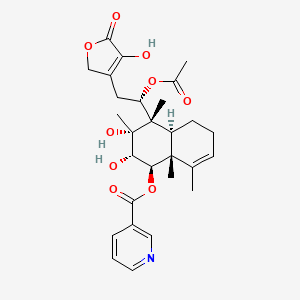
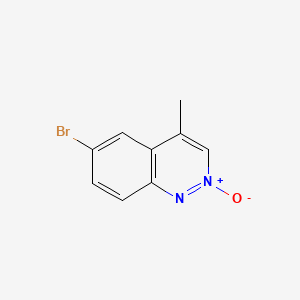
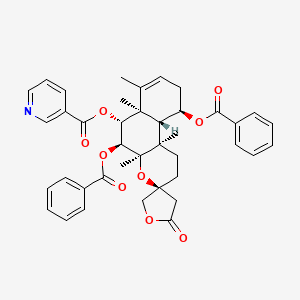
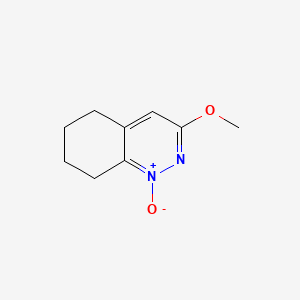
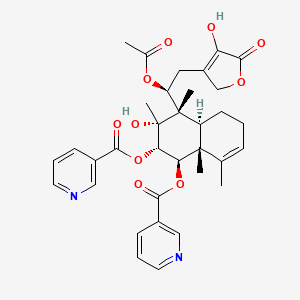
![4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1179335.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1179336.png)
